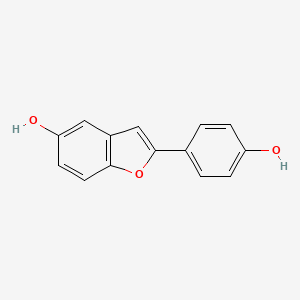

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Übersicht

Beschreibung

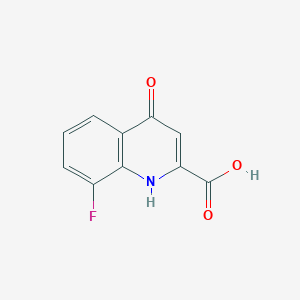

2-(4-Hydroxy-phenyl)benzofuran-5-OL , also known as 5-Benzofuranol, 2-(4-hydroxyphenyl) , is a chemical compound with the molecular formula C14H10O3 . It has an average mass of 226.227 Da and a monoisotopic mass of 226.062988 Da . The compound’s structure consists of a benzofuran ring fused with a phenyl group, and it features a hydroxyl group at the 4-position of the phenyl ring.

Synthesis Analysis

The synthesis of 2-(4-Hydroxy-phenyl)benzofuran-5-OL involves various methods, including cyclization reactions, oxidative coupling, and functional group transformations. Researchers have explored both chemical and biological routes to obtain this compound. For instance, one study reported the synthesis of a benzofuran-5-ol derivative with promising antifungal activity .

Wissenschaftliche Forschungsanwendungen

ERβ Selective Ligands

2-(4-Hydroxy-phenyl)benzofuran-5-OL shows potential as a selective ligand for Estrogen Receptor Beta (ERβ). Research by Collini et al. (2004) indicates that modifications of this compound, especially in the 7-position of the benzofuran, can lead to increased affinity and selectivity for ERβ. These modifications include introducing lipophilic groups and further alterations at the benzofuran 4-position, resulting in compounds with significant selectivity for ERβ (Collini et al., 2004).

Antiproliferative Activity

In the context of cancer research, Ma et al. (2017) identified compounds structurally related to 2-(4-Hydroxy-phenyl)benzofuran-5-OL, which demonstrated significant antiproliferative activity. These compounds increased the expression of apoptosis-inducing proteins in cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).

5-Lipoxygenase Inhibitory Activities

Ohemeng et al. (1994) explored the synthesis of benzofuran hydroxamic acids, including derivatives of 2-(4-Hydroxy-phenyl)benzofuran-5-OL. These compounds were found to be effective inhibitors of the 5-lipoxygenase enzyme, which plays a role in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs (Ohemeng et al., 1994).

Estrogen Receptor Binding Affinity

Halabalaki et al. (2000) reported the isolation of new 2-phenyl-benzofurans from Onobrychis ebenoides, demonstrating affinity for the estrogen receptor. These findings highlight the potential of 2-(4-Hydroxy-phenyl)benzofuran-5-OL analogues in hormone-related therapies or research (Halabalaki et al., 2000).

Amyloid Imaging Agents

Labib (2013) discussed the synthesis of a benzofuran derivative, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol, as a new series of amyloid imaging agents. This suggests potential applications in detecting amyloid plaques in Alzheimer’s disease, indicating a neurological imaging application for benzofuran derivatives (Labib, 2013).

β-Amyloid Aggregation Inhibitor

Research by Choi et al. (2004) on the synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to β-amyloid aggregation inhibitor further supports the potential of these compounds in Alzheimer’s disease research. The compounds synthesized were effective in inhibiting β-amyloid aggregation, a key factor in the pathogenesis of Alzheimer's (Choi et al., 2004).

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNNDCMXZYWCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349669 | |

| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-phenyl)benzofuran-5-OL | |

CAS RN |

52814-86-5 | |

| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B3021422.png)